9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene
Description
9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a spirocyclic compound featuring a benzothiophene substituent at the 9-position and a methyl group on the 3-aza nitrogen. This structure is part of a broader class of 3-azaspiro[5.5]undec-8-ene derivatives, which have shown promise as monoamine neurotransmitter reuptake inhibitors, particularly for central nervous system (CNS) disorders like depression and anxiety . The benzothiophene moiety contributes to its unique electronic and steric properties, while the methyl group enhances metabolic stability and selectivity .
Properties
CAS No. |
918650-95-0 |
|---|---|
Molecular Formula |
C19H23NS |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
9-(1-benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C19H23NS/c1-20-12-10-19(11-13-20)8-6-15(7-9-19)18-14-16-4-2-3-5-17(16)21-18/h2-6,14H,7-13H2,1H3 |
InChI Key |
KORBKJIADYALQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(=CC2)C3=CC4=CC=CC=C4S3)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of benzo[b]thiophene derivatives with appropriate azaspiro compounds under controlled conditions. For instance, the reaction of benzo[b]thiophene with azaspiro compounds in the presence of a base such as potassium t-butoxide under microwave irradiation can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer research, it may interact with various cellular pathways to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Monoamine Reuptake Inhibition
The pharmacological activity of 3-azaspiro[5.5]undec-8-ene derivatives is highly dependent on substituents at the 9-position. Key analogs and their inhibitory concentrations (IC50) are summarized below:
Key Findings :
- The methoxynaphthyl analog exhibits superior potency for dopamine (DA) and norepinephrine (NA) uptake inhibition, likely due to enhanced π-π stacking interactions with receptors .
- The benzothiophene analog shows strong selectivity for serotonin (5-HT) uptake (IC50 = 0.020 μM), making it a candidate for disorders like obsessive-compulsive disorder .
- Chlorophenyl derivatives (e.g., 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-8-ene) are commercially available but lack published IC50 data, suggesting their activity profile may differ .
Impact of Methyl Substitution on the 3-Aza Nitrogen
The addition of a methyl group to the 3-aza nitrogen (e.g., in 9-(3,4-dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene) improves metabolic stability by reducing oxidative deamination.
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Melting Point (°C) |
|---|---|---|---|---|
| 9-Benzo[b]thiophen-2-yl-3-methyl-3-aza-spiro[5.5]undec-8-ene | C20H22NS | 308.47 | Benzothiophene, methyl-aza group | Not reported |
| 9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene | C16H20ClN | 261.79 | Chlorophenyl, no methyl substitution | Not reported |
| 9-(6-Methoxy-naphthalen-2-yl)-3-aza-spiro[5.5]undec-8-ene | C24H27NO | 345.48 | Methoxynaphthyl, planar aromatic system | 104.2–107.1 |
Insights :
- Methoxynaphthyl analogs have higher molecular weights and melting points, reflecting their extended aromatic systems .
Biological Activity
The compound 9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene , with CAS number 918650-95-0, belongs to a class of azaspiro compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H23NS |
| Molecular Weight | 297.458 g/mol |
| LogP | 5.118 |
| PSA (Polar Surface Area) | 31.48 Ų |
The compound features a complex structure that may contribute to its biological activity through various mechanisms.
Anticancer Potential
A significant area of interest is the cytotoxic effects of azaspiro compounds on cancer cells. Compounds with similar structures have shown varying degrees of toxicity against different cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications to the benzothiophene moiety can enhance anticancer activity.
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of azaspiro compounds for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited lower toxicity to normal cells compared to cancer cells, suggesting a potential therapeutic window for anticancer drug development .
- Antimicrobial Screening : In a screening test involving several derivatives of benzothiazole and benzoxazole, some compounds were found to have minimal inhibitory concentrations (MIC) effective against specific bacterial strains. Although direct data on This compound is lacking, these findings underscore the potential for similar compounds within its class to exhibit antimicrobial properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of azaspiro compounds. Key observations include:
- Substituents Impacting Activity : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.
- Positioning of Functional Groups : The placement of substituents on the benzothiophene ring significantly affects both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
